molecular formula C4H3FN2O B15133413 5-fluoro-5H-pyrimidin-2-one

5-fluoro-5H-pyrimidin-2-one

Cat. No.: B15133413
M. Wt: 114.08 g/mol
InChI Key: SOXBESRDBCKMAR-UHFFFAOYSA-N
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Description

5-fluoro-5H-pyrimidin-2-one is a fluorinated pyrimidine derivative. Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine. The presence of a fluorine atom in the 5-position of the pyrimidine ring significantly alters its chemical and biological properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-5H-pyrimidin-2-one typically involves the fluorination of pyrimidine derivatives. One common method is the direct fluorination of 5H-pyrimidin-2-one using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar fluorinating agents but optimized for higher yields and purity. The process may include steps like purification through crystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-5H-pyrimidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrimidine derivative, while oxidation can produce a pyrimidine N-oxide.

Scientific Research Applications

5-fluoro-5H-pyrimidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Fluorinated pyrimidines are investigated for their potential use in cancer treatment due to their ability to inhibit thymidylate synthase, an enzyme involved in DNA synthesis.

    Industry: It is used in the development of new materials with unique properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-fluoro-5H-pyrimidin-2-one involves its interaction with various molecular targets. In the context of cancer treatment, it inhibits thymidylate synthase, leading to the disruption of DNA synthesis and cell proliferation. The fluorine atom enhances the compound’s ability to form stable complexes with the enzyme, thereby increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    5-fluorouracil: A widely used chemotherapeutic agent that also inhibits thymidylate synthase.

    5-fluoro-2’-deoxyuridine: Another fluorinated pyrimidine with similar biological activities.

    5-fluorocytosine: An antifungal agent used in the treatment of fungal infections.

Uniqueness

5-fluoro-5H-pyrimidin-2-one is unique due to its specific substitution pattern and the presence of the fluorine atom at the 5-position, which imparts distinct chemical and biological properties compared to other fluorinated pyrimidines.

Properties

Molecular Formula

C4H3FN2O

Molecular Weight

114.08 g/mol

IUPAC Name

5-fluoro-5H-pyrimidin-2-one

InChI

InChI=1S/C4H3FN2O/c5-3-1-6-4(8)7-2-3/h1-3H

InChI Key

SOXBESRDBCKMAR-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)N=CC1F

Origin of Product

United States

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